Cas no 1772-29-8 (4-(piperidin-3-yl)butan-1-amine)
4-(piperidin-3-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidinebutanamine
- 4-piperidin-3-ylbutan-1-amine
- 4-(piperidin-3-yl)butan-1-amine
- EN300-23017473
- SCHEMBL197822
- DTXSID50332540
- 1772-29-8
- DTXCID40283633
-
- MDL: MFCD00191725
- Inchi: 1S/C9H20N2/c10-6-2-1-4-9-5-3-7-11-8-9/h9,11H,1-8,10H2
- InChI Key: HVCYXOVITCKDCK-UHFFFAOYSA-N
- SMILES: N1CCCC(C1)CCCCN
Computed Properties
- Exact Mass: 156.162648646g/mol
- Monoisotopic Mass: 156.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 93.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38Ų
4-(piperidin-3-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23017473-0.05g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 95% | 0.05g |
$768.0 | 2024-06-20 | |
| Enamine | EN300-23017473-0.1g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 95% | 0.1g |
$804.0 | 2024-06-20 | |
| Enamine | EN300-23017473-0.25g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 95% | 0.25g |
$840.0 | 2024-06-20 | |
| Enamine | EN300-23017473-0.5g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 95% | 0.5g |
$877.0 | 2024-06-20 | |
| Enamine | EN300-23017473-1.0g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 95% | 1.0g |
$914.0 | 2024-06-20 | |
| Enamine | EN300-23017473-2.5g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 95% | 2.5g |
$1791.0 | 2024-06-20 | |
| Enamine | EN300-23017473-5.0g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 95% | 5.0g |
$2650.0 | 2024-06-20 | |
| Enamine | EN300-23017473-10.0g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 95% | 10.0g |
$3929.0 | 2024-06-20 | |
| Enamine | EN300-23017473-1g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 1g |
$914.0 | 2023-09-15 | ||
| Enamine | EN300-23017473-5g |
4-(piperidin-3-yl)butan-1-amine |
1772-29-8 | 5g |
$2650.0 | 2023-09-15 |
4-(piperidin-3-yl)butan-1-amine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-(piperidin-3-yl)butan-1-amine
Recent Advances in the Study of 4-(piperidin-3-yl)butan-1-amine (CAS: 1772-29-8) and Its Applications in Chemical Biology and Medicine
The compound 4-(piperidin-3-yl)butan-1-amine (CAS: 1772-29-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the structural uniqueness of 4-(piperidin-3-yl)butan-1-amine, which features a piperidine ring linked to a butylamine side chain. This configuration allows for interactions with various biological targets, including G protein-coupled receptors (GPCRs) and neurotransmitter transporters. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for sigma-1 and sigma-2 receptors, suggesting potential applications in neuropathic pain management and oncology.
In terms of synthetic approaches, novel methodologies have been developed to improve the yield and purity of 4-(piperidin-3-yl)butan-1-amine. A recent paper in Organic Letters (2024) described a catalytic asymmetric synthesis route using chiral palladium complexes, achieving enantiomeric excess of >95%. This advancement is particularly significant for the production of stereospecific derivatives with enhanced biological activity and reduced off-target effects.
Pharmacological investigations have revealed promising results for 4-(piperidin-3-yl)butan-1-amine analogs in various disease models. Preclinical studies conducted by researchers at the National Institutes of Health (2024) showed that certain fluorinated derivatives of this compound demonstrate potent anti-inflammatory activity through modulation of the NF-κB pathway, with IC50 values in the low micromolar range. These findings position the compound as a potential lead for developing new treatments for chronic inflammatory disorders.
The compound's potential in central nervous system (CNS) drug development has also been explored. A 2024 study in ACS Chemical Neuroscience reported that 4-(piperidin-3-yl)butan-1-amine derivatives can cross the blood-brain barrier efficiently and show selective binding to dopamine D3 receptors. This property makes them attractive candidates for developing novel antipsychotic medications with improved side effect profiles compared to current therapeutics.
From a safety perspective, recent toxicological assessments of 4-(piperidin-3-yl)butan-1-amine and its derivatives have provided valuable data for future clinical translation. A comprehensive study published in Toxicology and Applied Pharmacology (2023) evaluated the compound's pharmacokinetic properties and demonstrated favorable metabolic stability in human liver microsomes, with minimal cytochrome P450 inhibition. These characteristics suggest a reduced likelihood of drug-drug interactions in potential clinical applications.
Looking forward, the versatility of 4-(piperidin-3-yl)butan-1-amine as a chemical scaffold continues to inspire new research directions. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, targeting indications ranging from neurodegenerative diseases to cancer immunotherapy. The ongoing optimization of its physicochemical properties and target selectivity promises to yield even more potent and specific therapeutic agents in the coming years.
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